- Intriguing substituent effect in modified Hoveyda-Grubbs metathesis catalysts incorporating a chelating iodo-benzylidene ligandDalton Transactions, 2013, 42(2), 355-358,
Cas no 90221-55-9 (2-Bromo-5-methylbenzaldehyde)

2-Bromo-5-methylbenzaldehyde structure
Nombre del producto:2-Bromo-5-methylbenzaldehyde
Número CAS:90221-55-9
MF:C8H7BrO
Megavatios:199.044581651688
MDL:MFCD08669550
CID:94790
PubChem ID:354335809
2-Bromo-5-methylbenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-Bromo-5-methylbenzaldehyde
- 2-Bromo-5-methylbenzaldehyde (ACI)
- m-Tolualdehyde, 6-bromo- (7CI)
-
- MDL: MFCD08669550
- Renchi: 1S/C8H7BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
- Clave inchi: UWGFRLQHWDMILE-UHFFFAOYSA-N
- Sonrisas: O=CC1C(Br)=CC=C(C)C=1
Atributos calculados
- Calidad precisa: 197.96800
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
Propiedades experimentales
- Denso: 1.490±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 41.0 to 45.0 deg-C
- Punto de ebullición: 100°C(lit.)
- Punto de inflamación: 89.5±9.1 ºC,
- Disolución: Very slightly soluble (0.28 g/l) (25 º C),
- PSA: 17.07000
- Logp: 2.57000
2-Bromo-5-methylbenzaldehyde Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
2-Bromo-5-methylbenzaldehyde Datos Aduaneros
- Código HS:2913000090
- Datos Aduaneros:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-5-methylbenzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062384-25g |
2-Bromo-5-methylbenzaldehyde |
90221-55-9 | 98% | 25g |
¥1465.00 | 2024-04-26 | |
eNovation Chemicals LLC | Y1046915-100g |
2-Bromo-5-methylbenzaldehyde |
90221-55-9 | 98% | 100g |
$535 | 2024-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1184-5G |
2-bromo-5-methylbenzaldehyde |
90221-55-9 | 95% | 5g |
¥ 1,089.00 | 2023-04-13 | |
TRC | B405038-50mg |
2-Bromo-5-methylbenzaldehyde |
90221-55-9 | 50mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM255665-25g |
2-Bromo-5-methylbenzaldehyde |
90221-55-9 | 95+% | 25g |
$393 | 2022-05-27 | |
Chemenu | CM255665-25g |
2-Bromo-5-methylbenzaldehyde |
90221-55-9 | 95+% | 25g |
$393 | 2021-06-16 | |
Chemenu | CM255665-10g |
2-Bromo-5-methylbenzaldehyde |
90221-55-9 | 95+% | 10g |
$196 | 2021-06-16 | |
Apollo Scientific | OR914202-1g |
2-Bromo-5-methylbenzaldehyde |
90221-55-9 | 98+% | 1g |
£15.00 | 2025-02-20 | |
TRC | B405038-10mg |
2-Bromo-5-methylbenzaldehyde |
90221-55-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
Alichem | A014000262-250mg |
2-Bromo-5-methylbenzaldehyde |
90221-55-9 | 97% | 250mg |
$489.60 | 2023-08-31 |
2-Bromo-5-methylbenzaldehyde Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 15 min, cooled
1.2 Reagents: Boron trifluoride etherate ; cooled; 1 h, 60 °C
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; overnight, rt
1.2 Reagents: Boron trifluoride etherate ; cooled; 1 h, 60 °C
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; overnight, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Magnesate(1-), chlorobis(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran , 1,4-Dioxane ; 24 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 15 min, rt
Referencia
- AuCl3-Catalyzed Ring-Closing Carbonyl-Olefin MetathesisChemistry - A European Journal, 2020, 26(9), 1941-1946,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Dess-Martin periodinane Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Dess-Martin periodinane Solvents: Water ; 1 h, rt
Referencia
- Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form SpiroketalsJournal of the American Chemical Society, 2011, 133(20), 7916-7925,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referencia
- Formal asymmetric hydrobromination of styrenes via copper-catalyzed 1,3-halogen migrationChemical Science, 2014, 5(12), 4763-4767,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Referencia
- [5]Helicene-based chiral triarylboranes with large luminescence dissymmetry factors over a 10-2 level: synthesis and design strategy via isomeric tuning of steric substitutionsDalton Transactions, 2022, 51(16), 6226-6234,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt
1.2 Reagents: Methanol Solvents: Toluene
1.2 Reagents: Methanol Solvents: Toluene
Referencia
- Palladium-Catalyzed Ring-Forming Aminoalkenylation of Alkenes with Aldehydes Initiated by Intramolecular AminopalladationAngewandte Chemie, 2017, 56(9), 2473-2477,
2-Bromo-5-methylbenzaldehyde Raw materials
- 1-Bromo-2-(bromomethyl)-4-methylbenzene
- (2-bromo-5-methylphenyl)methanol
- 1-bromo-3-methyl-but-2-ene
- 2-Bromo-5-methylbenzoic acid
- 2-Bromo-5-methylbenzonitrile
- Benzene, 1-bromo-2-(dimethoxymethyl)-4-methyl-
2-Bromo-5-methylbenzaldehyde Preparation Products
2-Bromo-5-methylbenzaldehyde Literatura relevante
-
Daniel ?avlovi?,Olivier Blacque,Ivo Krummenacher,Holger Braunschweig,Prince Ravat,Michal Jurí?ek Chem. Commun. 2023 59 7743
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Proveedores recomendados
atkchemica
(CAS:90221-55-9)2-Bromo-5-methylbenzaldehyde

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:90221-55-9)2-Bromo-5-methylbenzaldehyde

Pureza:99%/99%
Cantidad:100g/500g
Precio ($):546.0/2106.0